Ethyl 2-amino-1H-pyrrole-1-carboxylate

Description

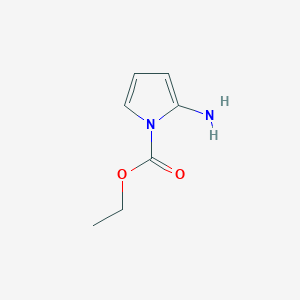

Ethyl 2-amino-1H-pyrrole-1-carboxylate is a pyrrole-derived heterocyclic compound featuring an amino group at the 2-position and an ethyl carboxylate ester at the 1-position of the pyrrole ring. Pyrroles are aromatic five-membered rings containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

ethyl 2-aminopyrrole-1-carboxylate |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)9-5-3-4-6(9)8/h3-5H,2,8H2,1H3 |

InChI Key |

UZLOLGPGZUEESY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1H-pyrrole-1-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis:

Ethyl 2-amino-1H-pyrrole-1-carboxylate is primarily used as an intermediate in the synthesis of pharmacologically active compounds. Its structure allows it to act as a building block for drugs targeting neurological disorders and other therapeutic areas. Research indicates that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates in drug discovery .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity enables the formation of various derivatives that can be utilized in different chemical reactions, including condensation and substitution reactions .

Biological Studies

Enzyme Inhibitors and Receptor Ligands:

The compound has shown potential as an enzyme inhibitor and receptor ligand. Studies have demonstrated its ability to interact with biological targets, suggesting its utility in studying enzyme kinetics and receptor interactions. For instance, molecular docking studies have indicated that this compound can effectively bind to acetylcholinesterase and α-glycosidase enzymes, which are critical in treating diseases like Alzheimer's and diabetes .

Industrial Applications

Use in Material Science:

Beyond its applications in pharmaceuticals, this compound is also employed in the development of new materials and catalysts. Its derivatives are used in producing dyes, pigments, and polymers, contributing to advancements in material science .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A comparative study showed that these compounds have Minimum Inhibitory Concentration (MIC) values indicating significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| This compound | 0.007 | Escherichia coli |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 0.004 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. One study showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages stimulated with lipopolysaccharides when treated with this compound .

Anticancer Activity

Molecular docking studies indicate that this compound may interact with proteins involved in cancer progression. The compound has been shown to bind effectively to specific targets associated with tumor growth inhibition.

Molecular Docking Insights:

The binding affinities of this compound were found to be favorable compared to standard chemotherapeutics, suggesting its potential as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound contrasts with electron-withdrawing substituents (e.g., -Cl, -Br, -CN) in analogs, which alter electronic properties and reaction pathways. For instance, bromo or cyano groups may direct electrophilic attacks to specific ring positions .

- Synthetic Yields : Higher yields (e.g., 60% for fused pyridine derivatives ) are achieved in simpler systems, while bulky or polar substituents (e.g., trifluoromethylpyridine in ) reduce yields (21%) due to steric or solubility challenges.

Structural Complexity and Characterization

- Spectral Data : While the target compound lacks explicit spectral data in the evidence, analogs provide benchmarks. For example, 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid shows distinct ¹H NMR signals for aromatic protons (δ 7.27–7.34 ppm) and methyl groups (δ 2.12 ppm), which can guide predictions for the target molecule’s spectral features.

- Crystallography : Brominated derivatives (e.g., ) are advantageous for single-crystal X-ray diffraction due to bromine’s high electron density, aiding in structural confirmation.

Biological Activity

Ethyl 2-amino-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and a carboxylate moiety, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

This compound's unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tubulin polymerization, resulting in cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains. For instance, compounds derived from pyrrole structures have demonstrated inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have reported that it can inhibit the growth of several human carcinoma cell lines, including A-431 and A-549. The IC50 values for these cell lines were found to be in the low micromolar range, suggesting potent anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 32 | |

| Anticancer | A-549 | 0.065 | |

| Anticancer | MDA-MB-468 | 9.4 | |

| Hypolipidemic | CF-1 Male Mice | N/A |

Hypolipidemic Effects

In animal models, specifically CF-1 male mice, this compound derivatives have shown hypolipidemic effects by lowering serum triglyceride levels significantly over a period of administration . This indicates a potential application in managing lipid profiles and cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.